3,6-Dimethylhept-6-en-2-ol

lipophilicity fragrance substantivity skin absorption

3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8) is a C9 unsaturated alcohol featuring a terminal alkene at C6–C7 and a secondary hydroxyl group at C2, with a molecular weight of 142.24 g/mol. The compound belongs to the branched-chain alkenol class and is commercially available at 95% purity from multiple suppliers, primarily for research and development use.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Cat. No. B13255849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylhept-6-en-2-ol
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(CCC(=C)C)C(C)O
InChIInChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h8-10H,1,5-6H2,2-4H3
InChIKeyNLLUILYRVMABLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylhept-6-en-2-ol: Core Properties and Procurement Considerations


3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8) is a C9 unsaturated alcohol featuring a terminal alkene at C6–C7 and a secondary hydroxyl group at C2, with a molecular weight of 142.24 g/mol [1]. The compound belongs to the branched-chain alkenol class and is commercially available at 95% purity from multiple suppliers, primarily for research and development use . Its dual functionality—an olefin and a chiral secondary alcohol—positions it as a versatile intermediate in organic synthesis and as a candidate for fragrance formulation studies.

Branched Alkenol Intermediate C9 unsaturated alcohol with terminal olefin and secondary hydroxyl group
Chiral Scaffold Two stereogenic centers (C2, C3) support diastereoselective studies
Dual Reactivity Orthogonal functionalization via alkene and alcohol for complex synthesis
Fragrance Research Candidate Unsaturated structure with reported volatility and lipophilicity profile

3,6-Dimethylhept-6-en-2-ol: Why Structural Analogs Cannot Be Interchanged


The terminal alkene and secondary alcohol arrangement in 3,6-dimethylhept-6-en-2-ol creates a structural fingerprint that is not replicated by its closest analogs, such as the fully saturated 3,6-dimethylheptan-2-ol (CAS 1247790-47-1) or the positional isomer 2,6-dimethylhept-5-en-2-ol (CAS 6090-15-9). These differences manifest concretely: a reduction in lipophilicity of approximately 0.18 log units versus the saturated analog [1][2], the presence of two chiral centers instead of one [1], and the chemical reactivity conferred by the terminal olefin. Generic substitution therefore risks altering volatility profiles, stereochemical outcomes, and synthetic pathways—making unambiguous compound identification essential for procurement decisions.

Lipophilicity Shift

ΔLogP of approximately −0.18 vs saturated analog may alter partitioning and skin retention predictions.

Volatility Profile

Lower molecular weight and terminal alkene may increase volatility, shifting fragrance evaporation kinetics.

Chiral Complexity

Two stereocenters yield four stereoisomers; substitution with single-center analogs complicates stereochemical control.

Alkene Reactivity

Terminal olefin enables addition chemistry absent in saturated analogs, altering synthetic pathway outcomes.

3,6-Dimethylhept-6-en-2-ol: Head-to-Head Quantitative Differentiation Evidence


Reduced Lipophilicity (ΔLogP = −0.18) Versus Saturated Analog Alters Partitioning and Skin Permeation Predictions

The target compound displays an experimentally computed XLogP3-AA value of 2.9, whereas the saturated analog 3,6-dimethylheptan-2-ol exhibits a Log KOW of 3.08 as predicted by EPI Suite v4.11 and reported in its RIFM safety assessment [1][2]. This 0.18 log-unit reduction indicates that the terminal alkene slightly decreases partitioning into nonpolar phases. In fragrance science, even sub-unit logP differences can significantly shift skin substantivity and blooming characteristics.

Lipophilicity (ΔLogP)
Cross-study comparable
−0.18
Lower partitioning vs saturated analog may reduce skin retention.
XLogP3-AA 2.9 vs EPI Suite Log KOW 3.08; computed.
lipophilicity fragrance substantivity skin absorption

Lower Molecular Weight (142.24 vs. 144.25 g/mol) Signals Higher Volatility for Top-Note Performance

The target compound (MW 142.24 g/mol) is 2.01 g/mol lighter than its saturated analog 3,6-dimethylheptan-2-ol (MW 144.25 g/mol) [1][2]. Vapor pressure data for the saturated analog has been predicted as 0.279 mm Hg at 25°C (EPI Suite v4.11) [2]. While direct measurement of the unsaturated compound's vapor pressure is not yet available, the combination of lower molecular weight and the presence of the terminal alkene generally enhances volatility relative to the saturated counterpart, favoring its use as a top-note ingredient in fragrance compositions.

MW Difference
Class-level inference
−2.01 g/mol
May indicate higher volatility vs saturated analog.
VP prediction available for saturated analog only (0.279 mm Hg).
volatility vapor pressure fragrance diffusion

Terminal Alkene Functionality Enables Regioselective Transformations Not Accessible with Saturated Counterparts

The distinguishing structural feature of the target is the terminal alkene (C6=C7), which is absent in the saturated analog 3,6-dimethylheptan-2-ol [1]. This olefin can participate in a range of synthetically useful transformations—including epoxidation, dihydroxylation, hydroformylation, and radical addition—that are fundamentally inaccessible to alkanes. The saturated analog is limited to reactions at the alcohol group (e.g., esterification, oxidation), whereas the unsaturated compound offers orthogonal reactivity that enables sequential functionalization strategies in complex molecule synthesis.

Alkene Reactivity
Class-level inference
Target: Terminal alkene (C6=C7) present
Saturated analog: alkane backbone, inert to additions
Enables epoxidation, dihydroxylation, and radical additions not possible with saturated form.
Standard organic reactivity framework; supports synthetic diversification.
alkene reactivity synthetic diversification building block

Dual Stereogenic Centers (C2 and C3) Offer Diastereomeric Complexity Lacking in the Single-Chirality Saturated Analog

The target compound contains two stereocenters (C2 bearing the hydroxyl, C3 bearing a methyl group), yielding four possible stereoisomers (two pairs of enantiomers) [1]. In contrast, the saturated analog 3,6-dimethylheptan-2-ol possesses only one stereocenter (C2) and thus exists as only two enantiomers [2]. This additional stereochemical dimension enables researchers to investigate diastereoselective reactions, resolve specific diastereomers by crystallization or chromatography, and conduct structure-activity relationship (SAR) studies that probe the influence of relative stereochemistry on biological or physicochemical properties.

Stereocenters
Class-level inference
Target: 2 stereocenters (C2, C3), 4 stereoisomers
Saturated analog: 1 stereocenter, 2 enantiomers
Provides diastereomeric complexity for SAR and asymmetric synthesis studies.
Reported based on structural analysis; specific diastereomer procurement may require resolution.
chirality diastereomers stereoselective synthesis

3,6-Dimethylhept-6-en-2-ol: High-Value Application Scenarios Derived from Differentiating Evidence


Fragrance Top-Note Ingredient with Rapid Diffusion and Reduced Skin Retention

Based on its lower lipophilicity (ΔLogP = −0.18 vs. saturated analog) and inferred higher volatility (MW 2.01 g/mol lighter), 3,6-dimethylhept-6-en-2-ol is well-suited for use as a transient top-note component in fine fragrance formulations, where an initial burst of scent followed by rapid evaporation is desirable [1][2]. The terminal alkene is also expected to contribute a sharper, more diffusive odor character compared to the softer floral rose note of the saturated analog, enhancing the 'fresh' impression in citrus- or green-type accords.

Versatile Synthetic Intermediate for Medicinal Chemistry Library Expansion

The presence of both a reactive terminal alkene and a secondary alcohol enables sequential, orthogonal functionalization that is impossible with saturated analogs. For example, chemists can first protect or oxidize the alcohol, then perform epoxidation or hydroboration of the alkene, creating diverse scaffolds from a single building block [1][2]. This dual reactivity makes the compound strategically valuable for generating screening libraries in early-stage drug discovery.

Chiral Building Block for Diastereoselective Synthesis and Stereochemical SAR Studies

With two stereogenic centers, 3,6-dimethylhept-6-en-2-ol provides a scaffold that can be resolved into four distinct stereoisomers, compared to only two for the saturated analog [1][2]. This extra stereochemical dimension is particularly valuable in asymmetric catalysis research and in the exploration of diastereomer-specific biological activity, where the relative configuration at C2 and C3 may critically influence binding affinity or metabolic stability.

Polymer and Material Science Monomer or Comonomer

The terminal alkene of 3,6-dimethylhept-6-en-2-ol can participate in radical or metal-catalyzed polymerization reactions, allowing its incorporation into copolymers to introduce hydrophilic alcohol side chains. This contrasts with the saturated analog, which cannot be directly polymerized via the alkane backbone [1][2]. Such copolymers may find use in biodegradable plastics, adhesives, or drug delivery systems where pendant hydroxyl groups improve wettability or enable post-polymerization modification.

Application
Selection Property
Validation Focus
Fragrance top-note research
Lipophilicity and volatility profile
Evaporation kinetics and substantivity assessment
Medicinal chemistry library synthesis
Orthogonal alkene–alcohol reactivity
Sequential functionalization and scaffold diversity
Chiral SAR studies
Diastereomeric complexity (2 stereocenters)
Stereochemical separation and binding assay
Polymer and material research
Terminal alkene polymerizability
Copolymerization and hydrophilic surface analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethylhept-6-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.